Cas no 827-16-7 (Trimethyl-1,3,5-triazinane-2,4,6-trione)

Trimethyl-1,3,5-triazinane-2,4,6-trione structure
827-16-7 structure
Product Name:Trimethyl-1,3,5-triazinane-2,4,6-trione
CAS No:827-16-7
MF:C6H9N3O3
MW:171.153960943222
MDL:MFCD00179925
CID:724603
Update Time:2025-07-21

Trimethyl-1,3,5-triazinane-2,4,6-trione Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione,1,3,5-trimethyl-
    • 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione
    • trimethyl isocyanurate
    • Methyl isocyanate trimer
    • trimethyl-1,3,5-triazinane-2,4,6-trione
    • Isocyanuric acid, trimethyl ester
    • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-
    • 1,3,5-Trimethyl-2,4,6-trioxohexahydrotriazine
    • s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-
    • methyl isocyanurate
    • trimethylisocyanurate
    • NSC9322
    • AHWDQDMGFXRVFB-UHFFFAOYSA-N
    • HMS1661F11
    • 1,5-Trime
    • 1,3,5-Trimethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (ACI)
    • s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- (8CI)
    • s-Triazine-2,4,6(1H,3H,5H)-trione, trimethyl- (6CI, 7CI)
    • 1,3,5-Trimethyl-2,4,6-trioxohexahydro-s-triazine
    • 1,3,5-Trimethyl-s-triazine-2,4,6(1H,3H,5H)-trione
    • N,N,N-Trimethyltriazole-2,4,6-trione
    • N,N′,N′′-Trimethylisocyanuric acid
    • NSC 9322
    • Trimethyl-1,3,5-triazinane-2,4,6-trione
    • MDL: MFCD00179925
    • Inchi: 1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3
    • InChI Key: AHWDQDMGFXRVFB-UHFFFAOYSA-N
    • SMILES: O=C1N(C)C(=O)N(C)C(=O)N1C

Computed Properties

  • Exact Mass: 171.064391
  • Monoisotopic Mass: 171.064391
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.9

Experimental Properties

  • Density: 1.3994 (rough estimate)
  • Melting Point: 176.5°C
  • Boiling Point: 301.12°C (rough estimate)
  • Flash Point: 122.4°C
  • Refractive Index: 1.5800 (estimate)

Trimethyl-1,3,5-triazinane-2,4,6-trione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B536770-2.5mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7
2.5mg
$ 190.00 2023-04-18
TRC
B536770-5mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7
5mg
$ 345.00 2023-04-18
TRC
B536770-25mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7
25mg
$ 1499.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T907434-250mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%
250mg
1,722.60 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VO333-50mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%
50mg
689.0CNY 2021-07-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T39330-250mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%
250mg
¥1661.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T39330-100mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%
100mg
¥719.0 2024-07-18
Ambeed
A1085197-100mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%
100mg
$101.0 2025-04-16
Ambeed
A1085197-250mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%
250mg
$189.0 2025-04-16
eNovation Chemicals LLC
D761064-100mg
1,3,5-Trimethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
827-16-7 95%
100mg
$135 2024-06-07

Trimethyl-1,3,5-triazinane-2,4,6-trione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Benzene
Reference
Preparation of isocyanuric acid derivatives
, Japan, , ,

Production Method 2

Reaction Conditions
Reference
The synthesis of pyridinemethanol carbamate
Szen, Tamas; et al, Archiv der Pharmazie (Weinheim, 1977, 310(9), 759-62

Production Method 3

Reaction Conditions
Reference
Isocyanurates. I. Novel method of synthesizing trialkyl isocyanurates
Fukui, Kenichi; et al, Bulletin of the Chemical Society of Japan, 1965, 38(10), 1586-9

Production Method 4

Reaction Conditions
1.1 Catalysts: Potassium cyanide
Reference
Syntheses and reactions of cyano-1,3,5-triazines
Mori, Yasutomo; et al, Nippon Kagaku Kaishi, 1990, (4), 396-400

Production Method 5

Reaction Conditions
1.1 -
2.1 Catalysts: Potassium cyanide
Reference
Syntheses and reactions of cyano-1,3,5-triazines
Mori, Yasutomo; et al, Nippon Kagaku Kaishi, 1990, (4), 396-400

Production Method 6

Reaction Conditions
Reference
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Production Method 7

Reaction Conditions
Reference
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Production Method 8

Reaction Conditions
Reference
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium methoxide
2.1 -
Reference
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Production Method 10

Reaction Conditions
Reference
Synthesis of isomelamines and isocyanurates and their biological evaluation
Niwa, Ryuji; et al, Chemical & Pharmaceutical Bulletin, 1996, 44(12), 2314-2317

Production Method 11

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
The mechanism of the thermal conversion of N-nitroso-N-(2,2-diphenylcyclopropyl) urea to 2,2-diphenyldiazocyclopropane
Muck, D. L.; et al, Journal of the American Chemical Society, 1966, 88(1), 74-7

Production Method 12

Reaction Conditions
Reference
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Production Method 13

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) Solvents: Ethyl acetate
Reference
Studies of methyl isocyanate chemistry in the Bhopal incident
D'Silva, Themistocles D. J.; et al, Journal of Organic Chemistry, 1986, 51(20), 3781-8

Production Method 14

Reaction Conditions
Reference
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Production Method 15

Reaction Conditions
Reference
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Production Method 16

Reaction Conditions
Reference
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Production Method 17

Reaction Conditions
Reference
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Production Method 18

Reaction Conditions
Reference
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Production Method 19

Reaction Conditions
Reference
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Production Method 20

Reaction Conditions
Reference
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium methoxide
2.1 -
Reference
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Production Method 22

Reaction Conditions
Reference
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Trimethyl-1,3,5-triazinane-2,4,6-trione Raw materials

Trimethyl-1,3,5-triazinane-2,4,6-trione Preparation Products

Trimethyl-1,3,5-triazinane-2,4,6-trione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:827-16-7)Trimethyl-1,3,5-triazinane-2,4,6-trione
Order Number:A933880
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:12
Price ($):223.0/601.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:827-16-7)Trimethyl-1,3,5-triazinane-2,4,6-trione
A933880
Purity:99%/99%
Quantity:250mg/1g
Price ($):223.0/601.0
Email